molecular formula C17H18N4O3S2 B2750299 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole CAS No. 1105216-53-2

4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole

Cat. No.: B2750299
CAS No.: 1105216-53-2
M. Wt: 390.48
InChI Key: TWPDBWQDAGVZDP-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a complex organic compound that features a furan ring, a pyridine ring, a piperazine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the thiazole core.

    Introduction of the piperazine ring: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the pyridine ring or electrophilic substitution on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like halogens for electrophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)-2-(piperazin-1-ylmethyl)thiazole: Lacks the pyridine sulfonyl group.

    4-(Pyridin-3-yl)-2-(piperazin-1-ylmethyl)thiazole: Lacks the furan ring.

    4-(Furan-2-yl)-2-(pyridin-3-ylsulfonyl)thiazole: Lacks the piperazine ring.

Uniqueness

The uniqueness of 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole lies in its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(furan-2-yl)-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c22-26(23,14-3-1-5-18-11-14)21-8-6-20(7-9-21)12-17-19-15(13-25-17)16-4-2-10-24-16/h1-5,10-11,13H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPDBWQDAGVZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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